6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide
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Overview
Description
6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a fluorobenzyl group attached to a dihydroisoquinoline core, with methoxy groups at the 6 and 7 positions. The hydrobromide salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-tetralone and m-fluorobenzyl bromide.
Formation of Intermediate: The initial step involves the alkylation of 6,7-dimethoxy-1-tetralone with m-fluorobenzyl bromide under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable acid catalyst to form the dihydroisoquinoline core.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroisoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: The methoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit certain enzymes, modulate receptor activity, and affect cellular signaling pathways. These interactions result in various biological effects, which are the subject of ongoing research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(p-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(o-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide
- 6,7-Dimethoxy-1-(m-chlorobenzyl)-3,4-dihydroisoquinoline hydrobromide
Uniqueness
6,7-Dimethoxy-1-(m-fluorobenzyl)-3,4-dihydroisoquinoline hydrobromide is unique due to the specific positioning of the fluorobenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers different reactivity and interaction profiles compared to its analogs.
Properties
CAS No. |
36113-31-2 |
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Molecular Formula |
C18H19BrFNO2 |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H18FNO2.BrH/c1-21-17-10-13-6-7-20-16(15(13)11-18(17)22-2)9-12-4-3-5-14(19)8-12;/h3-5,8,10-11H,6-7,9H2,1-2H3;1H |
InChI Key |
HXBSROPUJCXUHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC[NH+]=C2CC3=CC(=CC=C3)F)OC.[Br-] |
Origin of Product |
United States |
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